1,4,9-Trimethyl-3-nitrocarbazole
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Overview
Description
1,4,9-Trimethyl-3-nitrocarbazole is a chemical compound with the molecular formula C15H14N2O2. It belongs to the class of carbazole derivatives, which are known for their diverse biological and pharmacological properties . This compound is characterized by the presence of three methyl groups and a nitro group attached to the carbazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9-Trimethyl-3-nitrocarbazole can be achieved through various synthetic routes. One common method involves the nitration of 1,4,9-trimethylcarbazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,9-Trimethyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,4,9-Trimethyl-3-nitrocarbazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,9-Trimethyl-3-nitrocarbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit certain enzymes and signaling pathways, such as the JAK/STAT pathway, which is involved in cell differentiation, proliferation, and inflammation . The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Trimethylcarbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocarbazole: Similar structure but without the additional methyl groups, affecting its solubility and reactivity.
9-Methylcarbazole: Contains only one methyl group, leading to different chemical and biological properties.
Uniqueness
1,4,9-Trimethyl-3-nitrocarbazole is unique due to the presence of both multiple methyl groups and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields .
Properties
CAS No. |
188107-71-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,4,9-trimethyl-3-nitrocarbazole |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-13(17(18)19)10(2)14-11-6-4-5-7-12(11)16(3)15(9)14/h4-8H,1-3H3 |
InChI Key |
WSOYHFPPPCHHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C3=CC=CC=C32)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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